Thibenzazoline
Description
Historical Context and Evolution of Research on Thibenzazoline
A comprehensive search of scientific and historical archives yields no specific information regarding the initial discovery or early academic investigations into this compound. The compound, chemically known as 1,3-Bis(hydroxymethyl)benzimidazole-2-thione, belongs to the broader class of benzimidazole (B57391) derivatives. While the benzimidazole scaffold itself has been a subject of extensive research due to its presence in various biologically active compounds, this compound as a distinct entity does not appear to have a documented history of significant research focus. nih.govresearchgate.net
There is no available information in the public domain detailing the specific discovery or the initial phases of academic investigation of this compound. Its existence is primarily documented in chemical catalogs and patents, which list it among numerous other compounds, often without providing specific details about its synthesis or properties. nih.govresearchgate.netepo.orgjustia.comlongdom.orgsigmaaldrich.comuclv.edu.cugoogle.comgoogle.com
Due to the lack of a discernible body of research on this compound, it is not possible to identify any shifts in research paradigms or methodological approaches specifically related to this compound. General advancements in analytical techniques and computational chemistry have undoubtedly influenced the study of benzimidazole derivatives as a whole, but their specific application to this compound is not documented.
Current Academic Significance and Identified Research Gaps for this compound and its Analogues
The current academic significance of this compound appears to be minimal. While patents list it as a potential antihyperthyroid agent, there is a lack of published, peer-reviewed research to substantiate this claim or to explore its mechanism of action. uclv.edu.cugoogle.com The primary research gap is the near-complete absence of fundamental biological and pharmacological data for this compound.
Future research could focus on the following areas:
Synthesis and Characterization: Detailed and optimized synthesis protocols for this compound and its analogues are not readily available.
Biological Activity Screening: Comprehensive screening of this compound for various biological activities, including its purported antihyperthyroid effects, is warranted.
Mechanism of Action Studies: Should any significant biological activity be confirmed, subsequent studies would be needed to elucidate its mechanism of action at the molecular level.
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogues could provide valuable insights into the structural requirements for any observed biological activity.
Chemical and Physical Properties of this compound
Below is a table summarizing the known chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 6028-35-9 |
| Molecular Formula | C₉H₁₀N₂O₂S |
| Molecular Weight | 210.26 g/mol |
| Synonyms | 1,3-Bis(hydroxymethyl)benzimidazole-2-thione |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
| Melting Point | Not specified in available literature |
This data is compiled from chemical database entries and does not originate from dedicated experimental studies. nih.gov
Structure
3D Structure
Properties
CAS No. |
6028-35-9 |
|---|---|
Molecular Formula |
C9H10N2O2S |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
1,3-bis(hydroxymethyl)benzimidazole-2-thione |
InChI |
InChI=1S/C9H10N2O2S/c12-5-10-7-3-1-2-4-8(7)11(6-13)9(10)14/h1-4,12-13H,5-6H2 |
InChI Key |
GQXDJKKLSSXFMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=S)N2CO)CO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Thibenzazoline Scaffolds
Established Synthetic Pathways for Thibenzazoline
The foundational structure of this compound is a benzimidazole-2-thione core with hydroxymethyl groups attached to both nitrogen atoms. The synthesis of the parent compound, 1,3-bis(hydroxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione, has been described in the literature and is accessible through straightforward chemical transformations.
A common and established method for the synthesis of the benzimidazole-2-thione core involves the reaction of o-phenylenediamine (B120857) with carbon disulfide. This reaction proceeds via the formation of a dithiocarbamate (B8719985) intermediate which then cyclizes to form the stable heterocyclic ring system. The starting 4-substituted-1,2-diaminobenzenes can be reacted with carbon disulfide in the presence of potassium hydroxide (B78521) and ethanol (B145695) under reflux conditions to yield the corresponding 5-substituted-benzimidazole-2-thiones. uctm.eduarabjchem.org
The direct synthesis of this compound itself, as described by Zinner and Spangenberg in 1958, involves the reaction of 2-hydroxybenzimidazole (B11371) with an excess of formalin (a solution of formaldehyde) in water under reflux. nih.gov This reaction introduces the hydroxymethyl groups onto the nitrogen atoms of the benzimidazole (B57391) ring.
Another versatile approach to the N-substituted benzimidazole-2-thione scaffold involves the use of a macrocyclic aminal, 16H,13H-5:12,7:14-dimethanedibenzo[d,i]- nih.govnih.govdntb.gov.uatandfonline.com tetraazecine (DMDBTA). Reaction of DMDBTA with carbon disulfide in the presence of various nucleophiles, such as alcohols, can lead to the formation of 1,3-bis(alkoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thiones. nih.govresearchgate.net This method provides a route to derivatives with ether linkages at the N-hydroxymethyl positions.
Chemical Synthesis of this compound Analogues and Derivatives
The this compound scaffold offers multiple sites for chemical modification, including the nitrogen and sulfur atoms of the core heterocycle and the aromatic ring. These modifications allow for the generation of a diverse library of analogues and derivatives.
Strategic Modifications of the Core Heterocyclic Ring System
Strategic modifications of the this compound core can be achieved through various reactions, primarily targeting the nitrogen and sulfur atoms.
N-Alkylation and N-Acylation: The nitrogen atoms of the benzimidazole-2-thione core are nucleophilic and can be readily alkylated or acylated. Direct N-substitution of benzimidazoline-2-thione can be achieved with a variety of alkyl, alkenyl, alkynyl, and acyl groups. tandfonline.com For instance, reaction with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate leads to N-alkylation. orientjchem.orgfrontiersin.org Aza-Michael addition represents another powerful tool for N-functionalization. The reaction of 5-substituted benzimidazole-2-thiones with methyl acrylate (B77674) in DMF allows for the synthesis of N,N'-disubstituted derivatives. arabjchem.org
S-Alkylation: The thione group exists in tautomeric equilibrium with a thiol form, allowing for reactions at the sulfur atom. S-alkylation is a common modification. For example, 2-mercaptobenzimidazole (B194830) can be reacted with ethyl chloroacetate in acetone (B3395972) with potassium carbonate to yield ethoxycarbonylmethyl-2-mercaptobenzimidazole. orientjchem.org Similarly, reaction with 1-bromotetradecane (B124005) can achieve S-alkylation. nih.gov
Intramolecular Cyclization: The derivatized benzimidazole-2-thiones can undergo subsequent intramolecular cyclization to form fused heterocyclic systems. For example, alkylation of 1H-benzo[d]imidazole-2(3H)-thione with dibromopropane (B1216051) can lead to the formation of a tricyclic ring, 3,4-dihydro-2H- nih.govnih.govthiazino[3,2-a]benzimidazole, through alkylation on the sulfur atom followed by intramolecular cyclization. bohrium.commdpi.comnih.gov
The following table summarizes some of the key synthetic transformations for modifying the this compound scaffold:
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| 5-Substituted-benzimidazole-2-thione | Methyl acrylate, DMF | N,N'-Disubstituted benzimidazole-2-thione | arabjchem.org |
| 2-Mercaptobenzimidazole | Ethyl chloroacetate, K2CO3, Acetone | S-Alkylated benzimidazole | orientjchem.org |
| 1H-Benzo[d]imidazole-2(3H)-thione | Dibromopropane, Triethylamine (B128534), Ethanol | Fused tricyclic thiazino[3,2-a]benzimidazole | bohrium.commdpi.com |
| 16H,13H-5:12,7:14-dimethanedibenzo[d,i]- nih.govnih.govdntb.gov.uatandfonline.com tetraazecine | Carbon disulfide, Nucleophile (e.g., alcohol) | 1,3-Bis(alkoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione | nih.gov |
| 2-Mercaptobenzimidazole | Bromoethane, KOH, Ethanol | 2-Ethylthio benzimidazole | frontiersin.org |
Influence of Substituent Chemistry on Reaction Outcomes and Yields
The nature of substituents on the benzimidazole ring and on the attacking reagents significantly influences reaction outcomes and yields.
In the synthesis of 1,3-bis(substituted-methyl)-1,3-dihydro-2H-benzimidazole-2-thiones from the reaction of DMDBTA and carbon disulfide, the yield of the reaction is dependent on the size of the nucleophile used. nih.gov This suggests that steric hindrance plays a crucial role in the reaction efficiency.
In the alkylation of benzimidazole-2-thione, the choice of base can affect the product distribution and yield. For example, in the reaction of 1H-benzo[d]imidazole-2(3H)-thione with ethyl bromoacetate, using triethylamine as a base resulted in a high yield, while a lower yield was obtained with potassium carbonate. mdpi.com Furthermore, attempted alkylation of N-acetylated benzimidazole-2-thione in the presence of a base can lead to the loss of the acetyl group, with the rate of deacetylation being dependent on the base used. Piperidine was found to be the most efficient base for this deacetylation. mdpi.comnih.gov
Stereoselective and Regioselective Synthesis Approaches for Derivatives
The synthesis of specific isomers is a critical aspect of chemical synthesis. For the benzimidazole-2-thione scaffold, regioselectivity, particularly N- versus S-alkylation, is a key consideration.
The reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones demonstrates condition-dependent regioselectivity. Under conventional heating in DCM or solvent-free conditions, the reaction yields S-alkylated products. In contrast, using visible-light irradiation promotes a regioselective [3+2] cyclo-condensation to afford cyclized benzimidazo[2,1-b]thiazole derivatives. nih.gov This highlights how the reaction conditions can be tuned to selectively obtain different constitutional isomers.
Protecting group strategies can also be employed to control regioselectivity. For instance, S-tritylation has been used as a protecting reaction to facilitate N-substitution of benzimidazoline-2-thione. tandfonline.com
While the reviewed literature extensively covers regioselective synthesis, specific details on stereoselective approaches for generating chiral centers in the derivatives of this compound are less commonly reported. The development of enantioselective or diastereoselective methods for the synthesis of this compound analogues remains an area for further exploration.
Novel Synthetic Strategies and Advanced Methodologies for this compound-Based Compounds
Modern synthetic chemistry continually seeks more efficient, environmentally friendly, and versatile methods. For the synthesis of benzimidazole-2-thione derivatives, several novel strategies have been developed.
One-pot multicomponent reactions are highly desirable for their efficiency. A one-pot synthesis of 2-substituted thiazolo[2,3-a]benzimidazole-3(2H)-ones has been achieved through a cyclocondensation of 2-mercaptobenzimidazole, chloroacetic acid, an aromatic or heteroaromatic aldehyde, acetic anhydride, and glacial acetic acid in the presence of a base. mdpi.com
The use of alternative energy sources is another area of innovation. Microwave-assisted synthesis has been employed for the preparation of 2-substituted aryl and alkyl benzimidazole derivatives, leading to increased yields and significantly reduced reaction times compared to conventional heating. organic-chemistry.org
The development of novel reagents and catalytic systems also pushes the boundaries of synthesis. The use of sodium naphthalenide, which acts as both a strong base and a good electron donor, has been utilized for the one-pot synthesis of 2-alkylthiobenzimidazoles and 1-alkyl-2-alkylthiobenzimidazoles from benzimidazoline-2-thione. koreascience.kr Furthermore, copper-catalyzed C-N bond formation has enabled the synthesis of various benzimidazoles from 2-haloanilines, aldehydes, and ammonia. organic-chemistry.org
The following table highlights some of the novel synthetic approaches for benzimidazole-based compounds:
| Methodology | Key Features | Product Type | Reference(s) |
| One-pot Multicomponent Reaction | Cyclocondensation of multiple starting materials in a single step. | Fused thiazolo[2,3-a]benzimidazol-3(2H)-ones | mdpi.com |
| Microwave-Assisted Synthesis | Reduced reaction times and increased yields. | 2-Substituted benzimidazoles | organic-chemistry.org |
| Sodium Naphthalenide Mediated Synthesis | One-pot synthesis utilizing the dual properties of the reagent. | 2-Alkylthiobenzimidazoles and 1-Alkyl-2-alkylthiobenzimidazoles | koreascience.kr |
| Visible-Light-Mediated Synthesis | Condition-dependent regioselectivity. | Benzimidazo[2,1-b]thiazoles | nih.gov |
Preclinical Elucidation of Thibenzazoline S Mechanism of Action
Molecular Targets and Receptor-Ligand Interaction Research
The initial step in deciphering a compound's MoA is to identify its specific molecular binding partners. This process moves from broad, computational predictions to specific, quantitative in vitro assays.
Once a putative target is identified, such as the thyroid hormone receptor (TR) suggested by the link to the thibz gene, in vitro binding assays are essential to quantify the interaction between the compound and the protein. nih.gov These assays determine the binding affinity (often expressed as the dissociation constant, Kd, or the half-maximal inhibitory concentration, IC50) and the selectivity of the compound for its target over other related proteins. nih.gov
Receptor-ligand binding assays are a cornerstone of this research, utilizing various formats to measure the interaction. nih.gov Common methods include radioligand binding assays, where a radiolabeled ligand competes with the test compound for binding to the receptor, and non-radioactive techniques like fluorescence polarization (FP) and surface plasmon resonance (SPR). nih.govnih.gov For instance, a quantitative high-throughput screen (qHTS) using fluorescence polarization could be employed to assess the ability of Thibenzazoline to disrupt the interaction between the TRβ isoform and its coactivators, such as the steroid receptor coactivator 2 (SRC2). nih.gov
The selectivity of a compound is a critical parameter. For a potential TR modulator, it would be crucial to determine its binding affinity for TR isoforms (TRα and TRβ) and compare it against other nuclear receptors to build a selectivity profile. frontiersin.org High selectivity for TRβ over TRα is often desirable to target metabolic effects in the liver while minimizing effects on the heart and bone, which are predominantly mediated by TRα. frontiersin.org
Illustrative Data: Competitive Binding Assay for this compound against Thyroid Hormone Receptors
This table represents hypothetical data from an in vitro competitive binding assay to illustrate the type of results generated in such studies.
| Compound | Target Receptor | Radioligand | Ki (nM) |
| This compound | TRβ | [¹²⁵I]-T3 | 50 |
| This compound | TRα | [¹²⁵I]-T3 | 850 |
| T3 (Control) | TRβ | [¹²⁵I]-T3 | 0.5 |
| T3 (Control) | TRα | [¹²⁵I]-T3 | 0.8 |
Following target binding, a compound can modulate the target's activity and initiate a downstream signaling cascade. Thyroid hormone receptors are ligand-activated transcription factors that regulate gene expression by binding to thyroid hormone response elements (TREs) in the promoters of target genes. frontiersin.org In its unliganded state, the TR typically represses gene expression by recruiting corepressors. frontiersin.org Upon binding an agonist, the receptor undergoes a conformational change, releases corepressors, and recruits coactivators, leading to the activation of gene transcription. frontiersin.org
To analyze this compound's effect on this cascade, researchers would use cell-based reporter gene assays. These assays use a plasmid containing a TRE linked to a reporter gene (e.g., luciferase). Cells expressing the target receptor (e.g., TRβ) are treated with the compound, and the resulting change in reporter gene activity indicates whether the compound acts as an agonist, antagonist, or inverse agonist. nih.gov
Further analysis involves measuring the expression of endogenous TH target genes. The thibz gene, being highly responsive to T3 (the active form of thyroid hormone), serves as a sensitive endpoint for detecting disruptions in TH signaling in organisms like Xenopus laevis. nih.gov Techniques like quantitative real-time PCR (qRT-PCR) and Western blotting would be used to quantify changes in the mRNA and protein levels of downstream targets. For example, investigating the Angiopoietin/Tie signaling pathway, which is involved in vascular development and can be influenced by cellular signaling cascades, could reveal broader physiological impacts. nih.gov The activation of key signaling molecules like Akt and ERK1/2, which are downstream of many receptor tyrosine kinases, would also be assessed to build a comprehensive map of the signaling pathway. frontiersin.org
Cellular and Subcellular Mechanistic Investigations
Cellular homeostasis refers to the maintenance of a stable internal environment. Disruptions in signaling pathways, such as the thyroid hormone pathway, can have profound effects on cellular metabolism, proliferation, and survival. nih.gov Thyroid hormones are known to regulate these processes, and a compound modulating the TR would be expected to have similar effects. frontiersin.org
Experimental approaches to assess these impacts include cell viability assays to detect cytotoxicity, cell proliferation assays (e.g., measuring DNA synthesis), and cell cycle analysis using flow cytometry. mdpi.com For instance, studies might explore whether this compound affects the balance between cell growth and apoptosis, a programmed cell death process. nih.gov Changes in cellular energy regulation, such as modulation of the AMPK signaling pathway, could also be investigated as a consequence of altered cellular homeostasis. mdpi.com
Many cellular signaling pathways have specific effects on organelles. The thyroid hormones, for example, are well-known to influence mitochondrial biogenesis and function. nih.gov Mitochondria are central to cellular energy production and are involved in various processes, including apoptosis. nih.gov Therefore, a key part of the mechanistic investigation for a TR modulator like this compound would be to assess its effects on mitochondria.
Techniques to study mitochondrial function include measuring oxygen consumption rates to assess oxidative phosphorylation, quantifying ATP production, and monitoring mitochondrial membrane potential using fluorescent dyes. mdpi.com Transmission electron microscopy can be used to observe changes in mitochondrial morphology, such as swelling or fragmentation, which can be indicative of dysfunction. nih.gov Furthermore, researchers would investigate the compound's effect on mitochondrial reactive oxygen species (mtROS) production, as excessive ROS can lead to oxidative damage and trigger cell death pathways. mdpi.com
Methodological Frameworks for Mechanism of Action Elucidation
Traditional approaches often begin with phenotypic screening, where a compound's effect on a cellular function is observed, followed by efforts to identify the molecular target responsible (target deconvolution). nih.gov Affinity chromatography is a classic method for target identification, where the compound is immobilized and used as "bait" to capture its binding partners from cell extracts. nih.gov
More recent years have seen the rise of powerful systems biology and network-based approaches. columbia.edu Methods like DeMAND (Detecting Mechanism of Action by Network Dysregulation) use genome-wide gene expression data from cells perturbed by a compound to infer its MoA. nih.govcolumbia.edu By analyzing how the compound dysregulates the molecular interaction network, this approach can identify not only direct, high-affinity targets but also indirect effectors that are crucial to the compound's pharmacological profile. nih.gov
Ultimately, a combination of classical enzymology and pharmacology, biophysical methods, structural biology (X-ray crystallography or NMR), and network perturbation analysis provides the most comprehensive understanding of a compound's mechanism of action. sygnaturediscovery.com This multi-faceted framework is essential for advancing a compound through the drug discovery pipeline.
Advanced Biochemical and Proteomic Assays
Currently, there is a notable absence of specific published research detailing the use of advanced biochemical and proteomic assays to investigate the mechanism of action of this compound. While general methodologies for such analyses are well-established, their direct application to this compound has not been described in the available scientific literature.
Table 1: Hypothetical Advanced Biochemical and Proteomic Assays for this compound Research
| Assay Type | Potential Application for this compound | Information Yielded |
| Biochemical Assays | ||
| Target Engagement Assays | To identify direct molecular targets of this compound within a cellular context. | Binding affinity (Kd), target occupancy, and cellular thermal shift assays (CETSA) to confirm target interaction in live cells. |
| Enzyme Inhibition Assays | To determine if this compound acts as an inhibitor of specific enzymes. | IC50/EC50 values, mechanism of inhibition (e.g., competitive, non-competitive), and enzyme kinetics. |
| Receptor Binding Assays | To investigate the interaction of this compound with specific cellular receptors. | Affinity and selectivity for various receptor subtypes. |
| Proteomic Assays | ||
| Affinity Purification-Mass Spectrometry (AP-MS) | To identify proteins that directly or indirectly interact with this compound. | A comprehensive list of potential binding partners for further validation. |
| Global Proteome Profiling (e.g., SILAC, TMT) | To quantify changes in protein expression levels in response to this compound treatment. | Identification of up- or down-regulated proteins and affected cellular pathways. |
| Activity-Based Protein Profiling (ABPP) | To identify the functional state of enzymes and other proteins upon this compound exposure. | Direct assessment of enzyme activity and identification of novel targets. |
Transcriptomic and Epigenetic Profiling in Preclinical Models
Similar to the lack of biochemical data, specific studies on the transcriptomic and epigenetic effects of this compound are not present in the current body of scientific literature. Research in this area would be crucial to understand how this compound may influence gene expression and the epigenetic landscape of cells.
Table 2: Potential Transcriptomic and Epigenetic Profiling Studies for this compound
| Profiling Method | Potential Application for this compound | Information Yielded |
| Transcriptomic Profiling | ||
| RNA-Sequencing (RNA-Seq) | To obtain a comprehensive overview of the transcriptome in preclinical models (e.g., cell lines, animal models) treated with this compound. | Identification of differentially expressed genes and non-coding RNAs, alternative splicing events, and novel transcripts. |
| Microarray Analysis | To analyze the expression levels of a predefined set of genes in response to this compound. | A focused view of gene expression changes in specific pathways of interest. |
| Epigenetic Profiling | ||
| Chromatin Immunoprecipitation Sequencing (ChIP-Seq) | To identify the genomic regions where specific histone modifications or transcription factors are altered by this compound. | Insights into the epigenetic mechanisms (e.g., changes in histone methylation or acetylation) underlying gene expression changes. |
| Bisulfite Sequencing | To analyze genome-wide DNA methylation patterns following this compound treatment. | Identification of changes in DNA methylation at specific CpG sites or larger genomic regions. |
| ATAC-Seq (Assay for Transposase-Accessible Chromatin with sequencing) | To map chromatin accessibility across the genome and identify how this compound might alter the regulatory landscape. | Information on how this compound may affect the binding of transcription factors and other regulatory proteins. |
Pharmacokinetic Research and Modeling of Thibenzazoline in Preclinical Systems
Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Non-Human Models
The preclinical evaluation of a new chemical entity (NCE) invariably involves a thorough investigation of its ADME properties in various animal models. This phase is critical for understanding how the body processes the compound, which is essential for predicting its pharmacokinetic behavior in humans. nih.gov
In Vitro Models for Intestinal Permeability and Metabolic Stability Assessment
Before advancing to in-vivo studies, the intestinal permeability and metabolic stability of a compound are typically assessed using in vitro models. These early assessments help in screening and optimizing lead compounds. nih.gov
Intestinal Permeability: The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal epithelial barrier. researchgate.netscispace.com This assay is used to predict the rate and extent of intestinal absorption of orally administered drugs. nih.govresearchgate.net By measuring the passage of a compound across the Caco-2 cell monolayer, researchers can classify its permeability. researchgate.net A search for studies assessing the permeability of Thibenzazoline using Caco-2 or similar models did not yield any specific results.
Metabolic Stability: The metabolic stability of a compound, or its susceptibility to biotransformation, is a key determinant of its pharmacokinetic profile. nih.govspringernature.com This is commonly evaluated by incubating the compound with liver microsomes or hepatocytes from various species (e.g., human, rat, mouse, dog). nih.govresearchgate.netuj.edu.pl These systems contain the primary enzymes responsible for drug metabolism, such as cytochrome P450s. researchgate.netuj.edu.pl The rate at which the parent compound disappears over time is measured to determine its in vitro half-life and intrinsic clearance. nih.govnih.gov No data regarding the metabolic stability of this compound in any in vitro system has been reported in the available literature.
Preclinical In Vivo Pharmacokinetic Profiling across Species
In vivo pharmacokinetic studies are conducted in several animal species (commonly rats, mice, dogs, and monkeys) to understand how a drug is absorbed, distributed, and eliminated in a living system. plos.orgnih.govnih.gov Following administration of the compound, blood samples are collected at various time points, and the concentration of the drug is measured. nih.gov This data allows for the calculation of key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability. allucent.com Comparing these parameters across different species helps in understanding potential species-specific differences in drug handling and aids in the selection of the most appropriate species for further toxicological studies. nih.govnih.gov A review of scientific databases found no published preclinical in vivo pharmacokinetic profiles for this compound in any animal species.
Quantitative Tissue Distribution Studies in Animal Models
Understanding where a drug distributes in the body is crucial for assessing its potential efficacy and toxicity. Quantitative whole-body autoradiography (QWBA) is a standard technique used to visualize and quantify the distribution of a radiolabeled compound throughout an entire animal body. nih.govnih.govqps.comwuxiapptec.com This method provides detailed information on tissue penetration, accumulation, and retention, identifying organs and tissues with high concentrations of the drug-related material. nih.govqps.com Studies often use pigmented rats to assess binding to melanin-containing tissues. wuxiapptec.com Alternatively, tissue dissection studies involve collecting individual organs at different time points after administration to quantify drug concentration. nih.govnih.govfrontiersin.orgmdpi.com No QWBA or other tissue distribution studies for this compound have been published in the accessible scientific literature.
Pharmacokinetic Modeling and Simulation Methodologies
Mathematical models are used to describe and predict the concentration-time course of a drug in the body. allucent.comnih.govlitfl.com These models are essential tools in drug development, from preclinical stages to clinical trials.
Application of Non-Compartmental and Compartmental Analysis
Non-Compartmental Analysis (NCA): NCA is a model-independent method used to determine key pharmacokinetic parameters directly from the observed concentration-time data. mathworks.comgpsrjournal.comnih.gov It does not require the assumption of a specific body compartment structure and is often used to calculate parameters like the area under the concentration-time curve (AUC), maximum concentration (Cmax), and terminal half-life. mathworks.commdpi.com
Compartmental Analysis: This model-based approach represents the body as a series of one or more interconnected compartments. allucent.comnih.govfiveable.me Drug disposition is described by rate constants for transfer between these compartments and for elimination from the body. litfl.comfiveable.me Compartmental models can provide a more detailed description of a drug's distribution and elimination phases compared to NCA. nih.gov
A search for pharmacokinetic studies of this compound yielded no instances of either non-compartmental or compartmental analysis being applied.
Development and Validation of Physiologically-Based Pharmacokinetic (PBPK) Models for Translational Research
Physiologically-Based Pharmacokinetic (PBPK) modeling is a mechanistic approach that integrates system-specific data (anatomy and physiology) with drug-specific data (physicochemical properties, in vitro metabolism) to simulate the ADME of a compound. nih.govmdpi.comphinc-development.com PBPK models consist of compartments representing real organs and tissues, interconnected by blood flow. nih.govmdpi.com A key advantage of PBPK modeling is its ability to predict drug pharmacokinetics across different species, populations (e.g., pediatrics), and disease states, making it a powerful tool for translational research and for informing clinical study design. nih.govplos.orgyoutube.comnih.gov The development of a PBPK model for a compound requires extensive data from in vitro and in vivo preclinical studies. Given the absence of such data for this compound, no PBPK models have been developed or validated for this compound according to the available literature.
Biotransformation Pathways and Metabolite Identification in Preclinical Systems
The investigation of a drug candidate's biotransformation is a cornerstone of preclinical development, providing critical insights into its metabolic fate. This process, by which the body chemically modifies a xenobiotic, profoundly influences its efficacy, duration of action, and potential for toxicity. For the compound this compound, while specific metabolic data is not extensively published, a comprehensive understanding of its biotransformation can be projected based on established principles of drug metabolism and the methodologies employed for similar chemical entities. Preclinical studies would systematically explore the enzymatic processes that this compound undergoes and identify the resulting metabolites.
Identification of Metabolizing Enzymes and Pathways
The primary objective in this phase of research is to identify the key enzymes and metabolic reactions involved in the breakdown of this compound in preclinical models. These studies are typically conducted using in vitro systems, such as liver microsomes, S9 fractions, and hepatocytes from various species (e.g., rat, mouse, dog, monkey, and human) to allow for interspecies comparison and prediction of human metabolism. frontiersin.org
Phase I and Phase II Metabolism:
Drug metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. youtube.com
Phase I reactions introduce or expose functional groups (e.g., hydroxyl, amino, carboxyl) on the parent drug molecule. youtube.com These reactions are primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. pharmacologyeducation.orgnih.gov Other enzymes such as flavin-containing monooxygenases (FMOs), alcohol dehydrogenases, and aldehyde dehydrogenases also contribute. For a molecule like this compound, potential Phase I pathways would include oxidation, reduction, and hydrolysis. Given its chemical structure, which likely contains aromatic rings and heteroatoms, hydroxylation and N- or S-oxidation would be anticipated metabolic routes.
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, rendering them more water-soluble and readily excretable. youtube.com Key enzymes in this phase include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), N-acetyltransferases (NATs), and glutathione (B108866) S-transferases (GSTs). researchgate.net For this compound, if Phase I metabolism introduces a hydroxyl group, it would be a prime substrate for glucuronidation or sulfation.
Enzyme Phenotyping:
To pinpoint the specific enzymes responsible for this compound's metabolism, a process known as enzyme phenotyping or reaction phenotyping is employed. This involves a series of in vitro experiments:
Recombinant Human Enzymes: this compound would be incubated with a panel of individual, recombinantly expressed human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) to determine which isoforms are capable of metabolizing the compound. youtube.com The rate of disappearance of the parent drug or the formation of a specific metabolite is measured.
Chemical Inhibition: Selective chemical inhibitors of specific CYP enzymes are used in incubations with liver microsomes. A significant reduction in the metabolism of this compound in the presence of a specific inhibitor points to the involvement of that particular enzyme.
Correlation Analysis: The rate of this compound metabolism is correlated with the known activities of various CYP enzymes across a panel of human liver microsomes from different donors. A strong correlation with a specific CYP isoform's activity is indicative of its role in the drug's metabolism.
The following table illustrates the type of data that would be generated from enzyme phenotyping studies for a hypothetical metabolite of this compound.
| Enzyme System | Selective Inhibitor | Metabolite Formation (% of Control) | Inferred Contribution |
| Human Liver Microsomes | None (Control) | 100% | - |
| Ketoconazole (CYP3A4 inhibitor) | 25% | Major | |
| Quinidine (CYP2D6 inhibitor) | 95% | Minor | |
| Sulfaphenazole (CYP2C9 inhibitor) | 98% | Negligible | |
| Recombinant CYP3A4 | - | High turnover | Major Contributor |
| Recombinant CYP2D6 | - | Low turnover | Minor Contributor |
This table is illustrative and does not represent actual data for this compound.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Thibenzazoline and Its Analogues
Predictive Modeling and In Silico Approaches for Thibenzazoline Derivative Design.
Machine Learning and Artificial Neural Networks in SAR/QSAR Applications.
There are no published studies that have applied machine learning algorithms or artificial neural networks to model the structure-activity relationship of this compound.
Virtual Screening and Ligand-Based Drug Design Strategies.
No research is available that details the use of virtual screening to identify potential this compound analogues or employs ligand-based drug design strategies based on the this compound scaffold.
Consequently, no data tables with research findings on this compound and its analogues can be generated.
Advanced Analytical Methodologies for Thibenzazoline Research
Chromatographic Techniques for Isolation, Separation, and Quantification
Chromatographic methods are indispensable for the analysis of thibenzazoline, enabling the separation of the analyte from complex matrices for subsequent quantification and identification. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most established techniques, while capillary electrophoresis (CE) offers a powerful alternative for specific applications. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) Applications
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis and quantification of nitrogen-containing heterocyclic compounds like this compound. nih.gov Its versatility allows for the separation of a wide range of molecules, from polar to non-polar, making it the most commonly used method for determining compounds such as the related fungicide thiabendazole (B1682256). nih.gov The purpose of an HPLC analysis is to confirm the identity of a compound and provide precise quantitative results. bjbms.org
Reversed-phase HPLC (RP-HPLC) is frequently employed for basic compounds. jfda-online.com The separation is typically achieved on chemically bonded stationary phases, such as octadecylsilyl silica (B1680970) (ODS or C18), using a buffered aqueous-organic mobile phase. bjbms.orgjfda-online.com The choice of mobile phase, including its pH and the type and concentration of organic modifiers (e.g., acetonitrile, methanol), is critical for achieving optimal separation and peak shape. bjbms.orgnih.gov For instance, a method developed for the related imidazoline (B1206853) derivative tetrahydrozoline (B7765393) used a mobile phase of methanol (B129727) and water (70:30, v/v) with additives like triethylamine (B128534) and acetic acid to improve peak symmetry on a silica column. jfda-online.com The detection is commonly performed using a UV detector, often a photodiode array (PDA) detector, which can monitor multiple wavelengths simultaneously. jfda-online.comekb.eg
The power of HPLC also lies in its ability to separate closely related substances, such as isomers or degradation products. bjbms.orgnih.gov For chiral molecules within this class, which may exist as rapidly interconverting enantiomers, low-temperature HPLC on chiral stationary phases (CSPs) can be used to achieve physical separation. nih.govmdpi.com
Table 1: Example HPLC Conditions for Analysis of Imidazoline-Related Compounds
| Parameter | Tetrahydrozoline HCl Analysis jfda-online.com | Oxymetazoline HCl Analysis ekb.eg | Cibenzoline (B194477) Analysis nih.gov |
|---|---|---|---|
| Column | Silica, bared | Azorbax-C8 (250mm × 4.6 mm, 5µm) | Ion-exchange (sulfonate), 10-microns |
| Mobile Phase | Methanol:Water (70:30, v/v) with 0.03% triethylamine & 0.02% acetic acid | Methanol:Acetonitrile:Buffer (pH 5.5) (50:10:40, v/v/v) | Acetonitrile:Phosphate Buffer (pH 6.0) (80:20) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | Not Specified |
| Detection | UV at 254 nm | Photodiode Array (PDA) | UV at 214 nm |
| Quantitation Limit | 1.0 µg/mL | 0.5 µg/mL | 10 ng/mL (in plasma) |
| Internal Standard | Chlorpheniramine maleate (B1232345) | Not Specified | di-p-methyl analogue of cibenzoline |
Gas Chromatography (GC) and Capillary Electrophoresis in Research Settings
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net For molecules like this compound that may have low volatility due to their polarity and molecular weight, a derivatization step is often necessary to improve their chromatographic performance. nih.govnih.gov This process converts the analyte into a more volatile and thermally stable derivative. GC is most powerfully applied when coupled with mass spectrometry (GC-MS), which serves as a highly sensitive and specific detector, making it a reference method for identification and quantification. nih.govnih.gov The GC-MS method is valued for its ability to provide definitive structural information based on the mass spectrum of the analyte. nih.gov
Capillary Electrophoresis (CE) , particularly capillary zone electrophoresis (CZE), has emerged as a highly efficient analytical technique that can serve as an alternative to HPLC. nih.govnih.gov CE offers several advantages, including high separation efficiency (a large number of theoretical plates), short analysis times, and extremely low consumption of samples and reagents. nih.govnih.gov The technique separates analytes based on their charge-to-size ratio in an electric field. nih.gov Its versatility allows for the separation of a wide range of analytes, both neutral and charged. nih.gov For chiral analysis, chiral selectors can be added directly to the background electrolyte (BGE), allowing for the separation of enantiomers through the formation of transient diastereomeric complexes. mdpi.com CZE has been successfully used for the simultaneous separation and quantification of various drugs in formulations, demonstrating comparable performance to HPLC but with added benefits of speed and reduced solvent use. nih.gov
Spectroscopic and Spectrometric Approaches for Characterization and Detection
Spectroscopic and spectrometric methods are crucial for the structural elucidation and sensitive detection of this compound. nih.gov These techniques probe the molecular structure based on its interaction with electromagnetic radiation or its behavior in electric and magnetic fields.
Mass Spectrometry (MS) and Tandem MS for Structural Elucidation and Quantification
Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound with high accuracy. nih.gov When coupled with a separation technique like HPLC or GC, it becomes a workhorse for the identification and quantification of components in complex mixtures. mdpi.com So-called "soft ionization" techniques, such as electrospray ionization (ESI), are often used as they can generate intact protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), which minimizes fragmentation in the source. researchgate.netyoutube.com
Tandem mass spectrometry (MS/MS or MS²) provides deeper structural insights. nih.gov In this technique, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. youtube.comnih.gov The fragmentation pattern is often unique to a specific molecular structure and can be used to identify the compound unequivocally or to elucidate the structure of unknown metabolites and degradation products. nih.govnih.gov The characteristic fragmentation patterns of different chemical classes can be systematically studied to aid in the identification of new compounds. mdpi.com For example, the analysis of related heterocyclic structures has revealed characteristic neutral losses and fragment ions that act as fingerprints for that molecular scaffold. mdpi.com This makes HPLC-MS/MS a particularly powerful method for comprehensive characterization. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful analytical method for the complete and unambiguous elucidation of molecular structure. cas.czcore.ac.uk It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. dur.ac.ukthieme-connect.de
One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental. nih.gov The chemical shift of a nucleus in the spectrum provides information about its local electronic environment, while the integration of a ¹H signal relates to the number of protons it represents. core.ac.uk Spin-spin coupling between nuclei gives rise to signal splitting (multiplicity), which reveals which atoms are bonded to each other. core.ac.uk
Two-dimensional (2D) NMR techniques are used to establish the complete molecular skeleton and stereochemistry. nih.gov
COSY (Correlation Spectroscopy) reveals ¹H-¹H coupling correlations, helping to identify spin systems within the molecule. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is critical for connecting different fragments of the molecule and identifying quaternary carbons. core.ac.uk
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, providing crucial information about the 3D structure and conformation of the molecule. core.ac.uk
Together, these NMR experiments allow for a comprehensive and robust structural assignment of this compound and its derivatives. dur.ac.uk
UV-Visible and Fluorescence Spectroscopy in Mechanistic Assays
UV-Visible (UV-Vis) Spectroscopy is a straightforward and widely available technique used primarily for quantitative analysis. mdpi.com It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. mdpi.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte, making UV-Vis a simple and economical method for concentration determination. mdpi.com
Fluorescence Spectroscopy is a highly sensitive and specific technique that can be used for both quantification and mechanistic studies. biocompare.com In this method, a molecule is excited at a specific wavelength, and the light it emits at a longer wavelength is measured. biocompare.com Because not all molecules fluoresce, and because the excitation and emission wavelengths are characteristic of a particular compound, fluorescence is more specific than UV-Vis absorbance. biocompare.com This specificity makes it the method of choice for quantifying a target analyte in a complex mixture with other absorbing species. biocompare.com
In mechanistic assays, fluorescence can be used to study molecular interactions. researchgate.net For example, the quenching (decrease) of fluorescence upon the addition of another molecule can indicate binding or energy transfer, providing insights into reaction mechanisms. researchgate.net The large Stokes shifts (the difference between the maximum absorption and emission wavelengths) observed in some heterocyclic fluorophores make them suitable for specialized applications. mdpi.com
Table 2: Example Photophysical Properties for a Thienopyrazine-Based Fluorophore in Toluene mdpi.com
| Compound | Abs λmax (nm) | Em λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| 1a | 378, 488 | 521 | 33 | 0.81 |
| 1b | 372, 484 | 531 | 47 | 0.44 |
| 1c | 374, 490 | 527 | 37 | 0.69 |
Surface-Enhanced Raman Spectroscopy (SERS) for Sensitive Detection
Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful and highly sensitive analytical technique with significant potential for the detection of trace amounts of chemical compounds, including those with complex ring structures like this compound. mdpi.comclinmedjournals.org The method overcomes the inherently weak signals of standard Raman spectroscopy by amplifying the Raman scattering of molecules adsorbed onto or in close proximity to metallic nanostructures, such as gold (Au) or silver (Ag). clinmedjournals.orgnih.govresearchgate.net This enhancement can be several orders of magnitude, enabling detection down to the single-molecule level in some cases. clinmedjournals.org
The molecular structure of this compound, which contains a benzimidazole (B57391) ring system, is particularly well-suited for SERS analysis. The vibrations of molecules in such ring structures are prominently highlighted in Raman signals. mdpi.comresearchgate.net Furthermore, the thiazole (B1198619) moiety within the benzimidazole structure can facilitate efficient adsorption onto silver surfaces, which is a critical step for achieving significant signal enhancement. mdpi.com
Recent research on the closely related compound thiabendazole (TBZ) demonstrates the practical application of this technique. Scientists have developed advanced SERS substrates to overcome the limitations of detecting extremely low concentrations in environmental and biological samples. mdpi.comresearchgate.net One successful approach involves the fabrication of a substrate using silver nanopillar structures (SNPis) functionalized with gold-silver (Au@Ag) bimetallic nanoparticles (BNPs). mdpi.comresearchgate.net This BNP@SNPi substrate provides a large reaction surface and generates numerous "hotspots"—areas of intense electromagnetic fields—that dramatically amplify the Raman signal. mdpi.comresearchgate.net
Using such a substrate, researchers achieved highly sensitive and selective detection of thiabendazole in complex matrices like tap water, juice, and human serum. mdpi.comresearchgate.net This strategy of functionalizing metal surfaces can also involve using molecular linkers, such as alkyl dithiols, to induce nanoparticle aggregation and create specific environments within the nanogaps that are favorable for trapping and detecting target molecules. nih.gov The combination of SERS with advanced data analysis techniques, like convolutional neural networks (CNN), further demonstrates the potential for rapid and intelligent identification of specific compounds. nih.gov These findings underscore the promise of SERS as a rapid, reliable, and ultrasensitive method for detecting this compound in various applications, from environmental monitoring to bioanalysis. mdpi.comnih.gov
| Sample Matrix | Analyte Example | Limit of Detection (LOD) | SERS Substrate | Reference |
| Tap Water | Thiabendazole | 146.5 pM | BNP@SNPi | mdpi.com |
| Drinking Water | Thiabendazole | 245.5 pM | BNP@SNPi | mdpi.com |
| Juice | Thiabendazole | 195.6 pM | BNP@SNPi | mdpi.com |
| Human Serum | Thiabendazole | 219.4 pM | BNP@SNPi | mdpi.com |
| Aqueous Solution | Carbenicillin Disodium | 0.63 x 10⁻⁸ mol/L | Silver Nanoparticles (Ag NPs) | nih.gov |
Emerging Detection and Characterization Technologies
The development of novel analytical technologies is crucial for advancing research on chemical compounds like this compound. Emerging platforms focus on enhancing specificity, sensitivity, and the ability to analyze complex samples, providing deeper insights into the compound's behavior and applications.
Immunoassays and Biosensor Development for Specific Detection
Immunoassays and biosensors represent a frontier in the specific detection of target analytes like this compound. nih.govmdpi.com These bioanalytical methods are founded on the highly specific binding reaction between an antibody and its corresponding antigen (the analyte). nih.gov For this compound, this would involve the development of monoclonal or polyclonal antibodies that specifically recognize and bind to its unique molecular structure.
Immunoassays are well-established methods that use labeled analytes or antibodies to quantify the target compound. nih.gov Formats like the Enzyme-Linked Immunosorbent Assay (ELISA) are widely used, where an enzyme label produces a measurable signal (e.g., a color change) proportional to the amount of analyte present. nih.govmdpi.com Such an assay could be developed for high-throughput screening of this compound in various liquid samples. nih.gov
Biosensors integrate this biological recognition element (the antibody) directly with a physical transducer, allowing for real-time or rapid detection. nih.govnest-h2020.eu The transducer converts the binding event into a measurable signal, which can be:
Electrochemical: Measuring changes in current, potential, or impedance when the antibody binds to this compound immobilized on an electrode surface. nest-h2020.eunih.gov
Optical: Detecting changes in light properties, such as absorbance, fluorescence, or surface plasmon resonance (SPR), upon complex formation. nest-h2020.eunih.gov
The development of a this compound-specific biosensor would offer a portable, rapid, and user-friendly tool for on-site analysis, a significant advantage over lab-based techniques. mdpi.comnih.gov These platforms can be designed for single-analyte detection or integrated into multiplexed arrays capable of measuring several compounds simultaneously. nih.gov
Hyphenated Techniques for Complex Sample Analysis (e.g., LC-MS/MS)
For the robust and reliable quantification of this compound in complex biological or environmental matrices, hyphenated analytical techniques are indispensable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier example, combining the powerful separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. nih.govuab.edu
The process involves two key steps:
Liquid Chromatography (LC): The sample is first passed through an LC column. The column's stationary phase separates this compound from other matrix components based on their physicochemical properties (e.g., polarity, size). This ensures that a purified analyte reaches the detector, minimizing interference. uab.edu
Tandem Mass Spectrometry (MS/MS): After separation, the analyte is ionized (e.g., via electrospray ionization - ESI) and enters the mass spectrometer. uab.edu In a tandem (or triple quadrupole) mass spectrometer, a specific precursor ion corresponding to this compound is selected, fragmented, and one or more characteristic product ions are monitored. nih.govyoutube.com This precursor-to-product ion transition is a unique "fingerprint" for the analyte, providing exceptional selectivity and allowing for accurate quantification even at very low concentrations. sepscience.com
LC-MS/MS methods are developed and validated for parameters such as linearity, accuracy, precision, and stability to ensure reliable results. nih.govufrgs.br The technique's ability to handle complex samples with minimal cleanup makes it the gold standard for pharmacokinetic studies, residue analysis, and clinical research. nih.govnih.gov
| Parameter | Description | Typical Instrument |
| Separation | Chromatographic separation of the analyte from matrix interferences. | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system. |
| Ionization | Creation of gas-phase ions from the analyte molecules. | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source. |
| Mass Analysis | Selection of a specific precursor ion and fragmentation to produce product ions. | Triple Quadrupole (QqQ) or Ion Trap Mass Spectrometer. |
| Detection | Measurement of the specific product ions for quantification. | Electron Multiplier or other sensitive detector. |
Microparticle Characterization in Research Formulations
When this compound is formulated into microparticle-based delivery systems for research purposes, a thorough characterization of these particles is essential to ensure quality, stability, and predictable performance. nih.govnih.gov Microparticles, typically ranging from 1 to 1000 µm, are used to improve the properties of active compounds. nih.gov The characterization process involves evaluating several key physical and chemical attributes.
Particle Size and Size Distribution: The mean diameter and polydispersity index (PDI) are critical parameters affecting properties like drug release rate and bioavailability. These are commonly measured using techniques like dynamic light scattering (DLS) or laser diffraction. mdpi.com
Surface Morphology: Scanning Electron Microscopy (SEM) is widely used to visualize the shape, surface texture, and degree of aggregation of the microparticles. nih.gov Particles with a spherical shape and smooth surface are often desired. nih.gov
Zeta Potential: This measurement indicates the magnitude of the electrostatic charge on the particle surface and is a key predictor of the physical stability of the microparticle suspension. nih.govmdpi.com Higher absolute zeta potential values (e.g., > ±30 mV) generally suggest better stability against aggregation. nih.gov
Encapsulation Efficiency and Drug Loading: These parameters quantify the amount of this compound successfully incorporated into the microparticles. Encapsulation efficiency refers to the percentage of the initial drug that is encapsulated, while drug loading refers to the weight percentage of the drug in the final microparticle formulation. mdpi.commdpi.com This is typically determined by dissolving the microparticles and quantifying the released drug using a suitable analytical method like HPLC or UV-Vis spectroscopy.
These characterization techniques are fundamental in the development of this compound microparticulate formulations, ensuring reproducibility and providing a basis for understanding their in vitro and in vivo behavior. nih.govnih.gov
| Parameter | Description | Common Analytical Technique(s) | Reference |
| Mean Particle Size | Average diameter of the microparticles. | Dynamic Light Scattering (DLS), Laser Diffraction, Scanning Electron Microscopy (SEM) | nih.gov, mdpi.com |
| Polydispersity Index (PDI) | A measure of the broadness of the particle size distribution. | Dynamic Light Scattering (DLS) | mdpi.com |
| Surface Morphology | Visual examination of the shape and surface features of the particles. | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | nih.gov |
| Zeta Potential | A measure of the surface charge, indicating colloidal stability. | Phase Analysis Light Scattering (PALS) / Electrophoretic Light Scattering | nih.gov, mdpi.com |
| Encapsulation Efficiency | Percentage of the initial drug successfully loaded into the particles. | HPLC, UV-Vis Spectroscopy after particle dissolution | mdpi.com, mdpi.com |
| Drug Loading | Weight percentage of the drug relative to the total weight of the microparticle. | HPLC, UV-Vis Spectroscopy after particle dissolution | mdpi.com |
Future Research Directions and Emerging Methodologies in Thibenzazoline Studies
Integration of Systems Biology and Omics Technologies in Thibenzazoline Research
To achieve a comprehensive understanding of this compound's biological effects, future research will necessitate the integration of systems biology and various "omics" technologies. This approach moves beyond a single-target perspective to a holistic view of the molecular and cellular changes induced by the compound. mdpi.com Systems biology combines high-throughput data from genomics, transcriptomics, proteomics, and metabolomics with computational modeling to map the complex interaction networks within a cell. teusinkbruggemanlab.nlhelmholtz-hzi.deuni.lu
Genomics and Transcriptomics: Transcriptomic analysis, using techniques like RNA-sequencing, can reveal the complete set of genes that are up- or down-regulated in cells or tissues upon exposure to this compound. nih.govmdpi.com This can provide crucial clues about its mechanism of action, identify primary and secondary targets, and uncover potential off-target effects. mdpi.comyoutube.com By understanding the global gene expression changes, researchers can construct gene-to-metabolite networks and formulate new hypotheses for testing. nih.gov
Proteomics and Metabolomics: Proteomics identifies and quantifies the full complement of proteins, offering a direct look at the functional machinery of the cell. youtube.com This can validate targets suggested by transcriptomic data and reveal post-translational modifications induced by this compound. Metabolomics, the study of all metabolites in a biological system, provides a functional readout of the cellular state. nih.gov Analyzing the metabolic fingerprint following this compound treatment can elucidate its impact on specific metabolic pathways. The integration of these omics datasets is a powerful strategy for understanding the complex biological systems affected by the compound. nih.gov
| Omics Technology | Data Generated | Potential Application in this compound Research |
| Genomics | DNA sequence variations | Identify genetic predispositions affecting response to this compound. |
| Transcriptomics | mRNA expression levels (gene activity) | Elucidate mechanism of action by identifying regulated genes and pathways. nih.govmdpi.com |
| Proteomics | Protein expression levels and modifications | Validate drug targets and understand functional changes in the cell. youtube.com |
| Metabolomics | Levels of small molecules (metabolites) | Assess the impact on cellular metabolism and identify biomarkers of effect. nih.gov |
| Interactomics | Protein-protein, protein-DNA interactions | Map the interaction network of this compound's targets within the cell. frontiersin.org |
By applying these technologies, researchers can build predictive models of this compound's activity, paving the way for more targeted and effective applications. helmholtz-hzi.denih.gov
Advanced Computational Chemistry and Artificial Intelligence Applications in Compound Design
The design and optimization of this compound derivatives stand to be revolutionized by advanced computational chemistry and artificial intelligence (AI). springernature.comresearchgate.net These in silico methods accelerate the drug discovery process, reduce costs, and enable the exploration of a vast chemical space to identify molecules with improved potency and specificity. nih.gov
Molecular Docking and Dynamics: Molecular docking simulations can predict the binding orientation and affinity of this compound and its analogs to specific protein targets. nih.govscispace.comscielo.br This is essential for structure-based drug design. For instance, docking studies on thiazole (B1198619) derivatives have been used to predict their binding energies against various protein targets. nih.govnih.gov Following docking, molecular dynamics (MD) simulations can provide insights into the stability of the compound-protein complex over time, offering a more dynamic picture of the interaction. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed for a series of this compound derivatives to correlate their chemical structures with their biological activities. frontiersin.orgnih.gov These models help identify the key chemical features essential for activity, guiding the synthesis of more potent compounds.
AI and Machine Learning: AI, particularly deep learning and machine learning (ML), is increasingly used for de novo drug design and property prediction. nih.govresearchgate.net Generative models can design entirely new molecules based on desired properties, while predictive models trained on large datasets can forecast a compound's activity, toxicity, and pharmacokinetic profile. nih.govplos.org Bayesian optimization and other ML algorithms can efficiently navigate the complex landscape of chemical modifications to find optimal this compound derivatives more rapidly than traditional methods. machinelearningmastery.comarxiv.orgresearchgate.net
| Computational Method | Purpose | Application to this compound Derivatives |
| Molecular Docking | Predicts binding mode and affinity to a target protein. scispace.com | Identify potential biological targets and prioritize derivatives for synthesis. nih.govresearchgate.net |
| Molecular Dynamics (MD) | Simulates the movement of atoms to assess complex stability. | Evaluate the stability of this compound-target interactions. nih.govresearchgate.net |
| 3D-QSAR | Correlates molecular structure with biological activity. nih.gov | Guide the design of new derivatives with enhanced potency. frontiersin.org |
| Virtual Screening | Screens large compound libraries for potential hits. researchgate.net | Identify novel this compound-like scaffolds or repurposing opportunities. nih.govfrontiersin.org |
| AI/Machine Learning | De novo design, property prediction, and optimization. springernature.comresearchgate.net | Generate novel derivatives with optimized properties and accelerate development cycles. plos.orgyoutube.com |
Investigation of Novel Delivery Systems for Enhanced Preclinical Performance
The therapeutic effectiveness of a compound is often limited by its physicochemical properties, such as poor solubility or rapid metabolism. nih.gov Novel drug delivery systems (DDS) offer a promising strategy to overcome these limitations for this compound, enhancing its stability, bioavailability, and targeting capabilities. nih.govinteresjournals.org
Lipid-Based Nanocarriers: Liposomes, which are vesicles composed of lipid bilayers, are versatile carriers for both hydrophilic and hydrophobic compounds. nih.govmdpi.com Encapsulating this compound within liposomes could protect it from degradation, prolong its circulation time, and potentially reduce off-target toxicity. nih.govgoogle.com Formulations can be further modified, for example, by coating liposomes with polymers like chitosan (B1678972) (creating chitosomes) to improve stability and control the release profile. nih.govnih.gov
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles (NPs) that encapsulate this compound. nih.govupenn.edu Polymeric NPs offer advantages such as high stability, controlled drug release, and the ability to be surface-functionalized with targeting ligands to direct the drug to specific cells or tissues. upenn.edumdpi.com This is particularly relevant for applications requiring high precision, such as cancer therapy. nih.gov
Other Novel Systems: Other advanced delivery platforms include micelles, dendrimers, and hydrogels. nih.govmdpi.comwalshmedicalmedia.com Each system possesses unique characteristics that could be tailored to the specific needs of this compound delivery. For instance, stimuli-responsive systems can be designed to release the drug only in response to specific physiological triggers like pH or temperature changes at a disease site. interesjournals.org
| Delivery System | Core Components | Potential Advantages for this compound Delivery |
| Liposomes | Phospholipids, Cholesterol | Biocompatible; can carry both hydrophilic and hydrophobic drugs; protects drug from degradation. nih.govmdpi.comgoogle.com |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) | High stability; sustained and controlled release; surface can be modified for targeting. upenn.edumdpi.com |
| Chitosomes | Liposomes coated with Chitosan | Enhanced stability; mucoadhesive properties; controlled release. nih.govnih.gov |
| Micelles | Amphiphilic block copolymers | Can solubilize poorly water-soluble drugs; small size allows for tissue penetration. interesjournals.org |
| Hydrogels | Crosslinked polymer networks | Biocompatible; capable of sustained, localized drug release. nih.gov |
Exploration of New Research Applications and Repurposing Opportunities for this compound and its Derivatives
The initial biological activities identified for this compound may represent only a fraction of its therapeutic potential. A systematic exploration for new applications and repurposing opportunities could significantly broaden its impact. Drug repurposing, the process of finding new uses for existing compounds, is a time- and cost-effective strategy.
The chemical scaffold of this compound, likely containing a thiazole ring, is a common feature in many biologically active compounds. Thiazolidinone and quinazoline (B50416) derivatives, for example, have been investigated for a wide range of activities, including anticancer and antimicrobial effects. scispace.comnih.govfrontiersin.orgnih.gov This suggests that this compound and its derivatives could be promising candidates for screening against various diseases.
Computational methods are central to modern repurposing efforts. researchgate.net Structure-based virtual screening can be employed to dock this compound against large databases of known protein targets associated with different diseases. nih.govresearchgate.net Similarly, ligand-based screening can identify potential new targets by comparing the shape and chemical features of this compound to known active molecules. frontiersin.org Hits from these in silico screens can then be validated through in vitro and in vivo assays.
| Potential Therapeutic Area | Example Biological Targets | Screening Methodologies |
| Oncology | Kinases (e.g., EGFR), Proteases | Virtual screening, cell-based proliferation assays, molecular docking. nih.govfrontiersin.org |
| Infectious Diseases | Bacterial enzymes (e.g., Penicillin-Binding Proteins) | Molecular docking, antimicrobial susceptibility testing. nih.govscispace.com |
| Inflammatory Disorders | Cyclooxygenase (COX) enzymes, Cytokines | Enzyme inhibition assays, cell-based inflammation models. researchgate.net |
| Neurological Disorders | Acetylcholinesterase (AChE) | In silico screening against AChE, enzyme inhibition assays. nih.gov |
By systematically exploring these new frontiers, the scientific community can build a comprehensive profile of this compound, moving it from a mere chemical entity to a well-understood compound with potentially diverse and valuable applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
